DCG04
Description
This compound is a highly complex synthetic molecule featuring multiple functional groups, including:
- Oxirane (epoxide) ring: A reactive three-membered cyclic ether that may confer alkylating properties .
- Biotin-like moiety: The hexahydrothieno[3,4-d]imidazol-4-yl fragment resembles biotin, a coenzyme involved in carboxylation reactions .
- Amide and carbamate linkages: Common in peptide-like structures, these groups enhance stability and influence bioavailability .
Its synthesis likely involves multi-step reactions, including peptide coupling, epoxidation, and biotinylation, as inferred from analogous compounds . Characterization methods such as tandem mass spectrometry (LC-ESI-QTOF-MS) and 2D-HPTLC are critical for verifying its structure and purity .
Properties
IUPAC Name |
ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31?,32?,35?,36?,37?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVYDVXSWUHAZ-NNBHGYTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N8O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744271 | |
| Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314263-42-8 | |
| Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate typically involves multi-step organic synthesis. Each step requires specific reaction conditions, such as temperature, pH, and the presence of catalysts or solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol.
Scientific Research Applications
Pharmaceutical Development
The compound's structure suggests potential applications in the development of new pharmaceuticals. Compounds with similar structural features have been studied for their efficacy against various diseases, including cancer and bacterial infections.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of complex organic compounds can exhibit anticancer properties. For instance, thiadiazole derivatives have shown efficacy in reducing the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .
Biological Research
The compound may serve as a tool in biological research to explore cellular mechanisms or pathways. Its ability to modify protein interactions could provide insights into cellular signaling processes.
Research Findings
Studies on related compounds have demonstrated their role in modulating enzyme activity or receptor binding, which can be pivotal in understanding disease mechanisms .
Drug Design
Given its complex structure, this compound could be utilized in rational drug design strategies. By understanding its interactions at the molecular level, researchers can optimize its properties for better efficacy and reduced side effects.
Insights from Drug Design
The integration of computational modeling techniques has been employed to predict the binding affinity of similar compounds to target proteins, enhancing the drug design process .
Chemical Safety Information
International Chemical Safety Cards (ICSCs) provide essential safety information on chemicals, highlighting necessary precautions when handling such compounds .
Mechanism of Action
The mechanism of action of ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, binding to a specific enzyme may inhibit its activity, resulting in a therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s complexity necessitates comparison with structurally related molecules. Key analogues include:
Key Differences and Similarities
Reactivity :
- The oxirane group distinguishes the target compound from biotin and PEG derivatives, enabling covalent binding to nucleophiles (e.g., thiols in enzymes) .
- Unlike azo dyes, which rely on conjugation for chromophoric properties, this compound’s bioactivity likely stems from enzyme interactions .
Bioavailability :
- The compound’s high molecular weight (~800–1000 Da) and polar groups may limit membrane permeability compared to smaller molecules like biotin (244 Da) .
- PEGylated compounds (e.g., PEG-60) exhibit enhanced solubility but lack the target’s enzymatic targeting .
Electronic and Structural Isovalency: While the biotin-like fragment shares isovalency with biotin, differences in side chains (e.g., 4-hydroxyphenyl vs. valeric acid) alter receptor affinity . Cluster analysis (Jarvis-Patrick/Butina algorithms) would group this compound with other peptide-biotin hybrids but separate it from non-polar surfactants .
Research Findings
- Antioxidant Potential: The 4-hydroxyphenyl group may confer radical-scavenging activity, akin to phenolic compounds in Populus buds .
- Toxicity Concerns : Reactive epoxides may pose mutagenic risks, necessitating detailed in vivo safety profiling .
Biological Activity
The compound ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate is a complex organic molecule with potential therapeutic applications. Its structure suggests multiple functional groups that may contribute to various biological activities.
Chemical Structure and Properties
The compound features a multifunctional structure characterized by:
- Amine groups which may enhance solubility and biological interactions.
- Thiazole and thieno[3,4-d]imidazole moieties , known for their roles in biological activity.
The molecular formula is complex, indicating a high degree of functionalization that may influence its pharmacological properties.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit antitumor properties . For instance, thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the phenyl ring enhances this activity through better interaction with target proteins involved in cancer progression .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity . Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Antimicrobial Effects
Preliminary studies on related thiazole derivatives indicate promising antimicrobial activity . These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Case Studies
- Thiazole Derivatives in Cancer Therapy
- Anti-inflammatory Mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
